molecular formula C13H10F3N5O2 B11568346 5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11568346
M. Wt: 325.25 g/mol
InChI Key: CISKMHBDMJEJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties. The unique structure of this compound, featuring a triazole ring fused to a pyrimidine ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole and pyrimidine precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These effects are mediated through the compound’s binding to specific proteins and enzymes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique combination of a triazole and pyrimidine ring, which imparts a distinct set of biological activities. Its trifluoromethyl group further enhances its chemical stability and bioactivity, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H10F3N5O2

Molecular Weight

325.25 g/mol

IUPAC Name

5-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C13H10F3N5O2/c14-13(15,16)7-3-1-2-4-8(7)19-11(23)9-5-10(22)20-12-17-6-18-21(9)12/h1-4,6,9H,5H2,(H,19,23)(H,17,18,20,22)

InChI Key

CISKMHBDMJEJIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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